

Physical properties like boiling point and density of dipropyl maleate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipropyl maleate*

Cat. No.: *B3050212*

[Get Quote](#)

Technical Guide: Physicochemical Properties of Dipropyl Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **dipropyl maleate**, specifically its boiling point and density. The document outlines detailed experimental protocols for the determination of these properties and includes a summary of relevant data. Furthermore, a schematic for the synthesis of **dipropyl maleate** via Fischer esterification and a general workflow for the experimental determination of its physical properties are provided.

Quantitative Data Summary

The physical properties of **dipropyl maleate** are summarized in the table below. These values are compiled from various chemical databases and literature sources.

Physical Property	Value	Units
Boiling Point	258.4 ^[1]	°C at 760 mmHg
257.96 ^[2]	°C (rough estimate)	
Density	1.031 ^[1]	g/cm ³
1.025 ^[3]	g/cm ³	
1.0245 ^[2]	g/cm ³	

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of a liquid organic compound such as **dipropyl maleate**.

2.1. Determination of Boiling Point via Thiele Tube Method

This method is a common and accurate procedure for determining the boiling point of a small sample of a liquid.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., 75 x 10 mm)
- Capillary tube (sealed at one end)
- Bunsen burner or other heat source
- Mineral oil or other suitable heating bath fluid
- Stand and clamps

Procedure:

- A small volume (approximately 0.5 mL) of **dipropyl maleate** is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.
- The test tube is securely attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- The Thiele tube is filled with mineral oil to a level just above the side-arm junction.
- The thermometer and test tube assembly is clamped so that it is immersed in the mineral oil in the Thiele tube, with the test tube positioned in the main body of the tube.
- The side arm of the Thiele tube is gently heated with a small flame from a Bunsen burner. The shape of the Thiele tube allows for convection currents to ensure uniform heating of the oil bath.
- As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed.
- The apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of **dipropyl maleate**.^[2] ^[3]^[4]

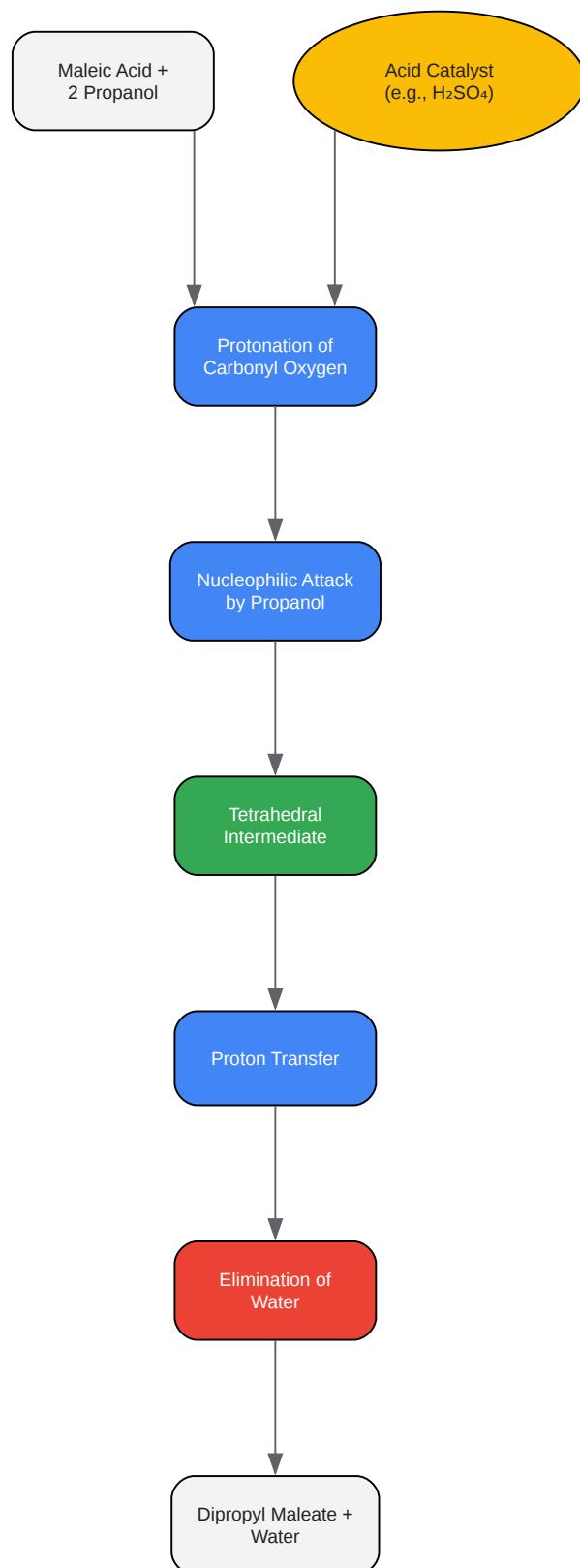
2.2. Determination of Density via Pycnometer (Specific Gravity Bottle) Method

This method provides a precise measurement of the density of a liquid by determining the mass of a known volume.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 25 mL)
- Analytical balance (accurate to ± 0.0001 g)

- Constant temperature water bath
- Thermometer
- Pasteur pipette

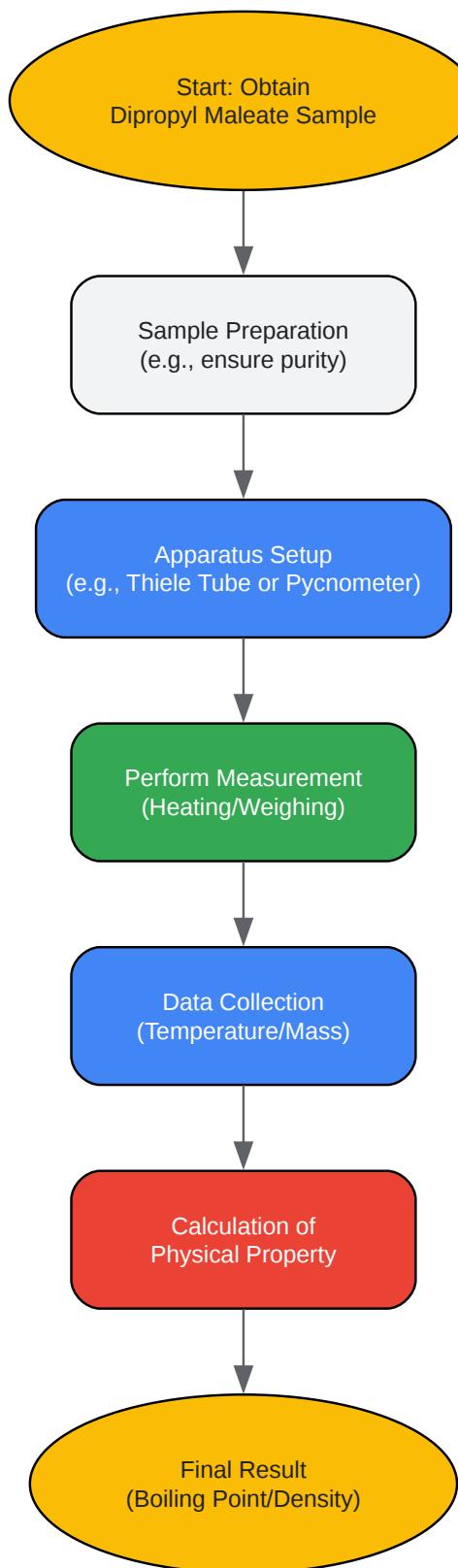

Procedure:

- The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (mass 'm1').
- The pycnometer is then filled with distilled water of a known temperature and density. The stopper is carefully inserted, ensuring any excess water is expelled through the capillary. The exterior of the pycnometer is wiped dry.
- The mass of the pycnometer filled with water is measured (mass 'm2').
- The volume of the pycnometer (V) can be calculated using the density of water (ρ_{water}) at the recorded temperature: $V = (m2 - m1) / \rho_{\text{water}}$.
- The pycnometer is emptied, thoroughly dried, and then filled with **dipropyl maleate**. The stopper is inserted, and any excess liquid is carefully removed.
- The mass of the pycnometer filled with **dipropyl maleate** is determined (mass 'm3').
- The density of **dipropyl maleate** (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = (m3 - m1) / V.$$
[\[5\]](#)

Mandatory Visualizations

3.1. Synthesis of **Dipropyl Maleate** via Fischer Esterification

The following diagram illustrates the Fischer esterification reaction for the synthesis of **dipropyl maleate** from maleic acid and propanol, catalyzed by an acid.



[Click to download full resolution via product page](#)

Caption: Fischer Esterification of **Dipropyl Maleate**.

3.2. Experimental Workflow for Physical Property Determination

This diagram outlines the logical steps involved in the experimental determination of a physical property, such as the boiling point or density of **dipropyl maleate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chymist.com [chymist.com]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physical properties like boiling point and density of dipropyl maleate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3050212#physical-properties-like-boiling-point-and-density-of-dipropyl-maleate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com